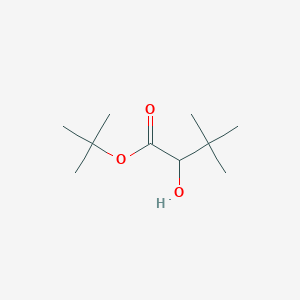
(R)-tert-Butyl 2-hydroxy-3,3-dimethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl 2-hydroxy-3,3-dimethylbutanoate is an organic compound with the molecular formula C10H20O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-hydroxy-3,3-dimethylbutanoate typically involves the esterification of ®-2-hydroxy-3,3-dimethylbutanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
In industrial settings, the production of ®-tert-Butyl 2-hydroxy-3,3-dimethylbutanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining optimal reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 2-hydroxy-3,3-dimethylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4
Substitution: SOCl2
Major Products
Oxidation: ®-tert-Butyl 2-oxo-3,3-dimethylbutanoate
Reduction: ®-tert-Butyl 2-hydroxy-3,3-dimethylbutanol
Substitution: ®-tert-Butyl 2-chloro-3,3-dimethylbutanoate
Scientific Research Applications
®-tert-Butyl 2-hydroxy-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-hydroxy-3,3-dimethylbutanoate depends on its specific application. In enzyme-catalyzed reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The molecular targets and pathways involved can vary, but typically include interactions with hydroxyl and ester functional groups .
Comparison with Similar Compounds
Similar Compounds
- ®-2-Hydroxy-3,3-dimethylbutanoic acid
- Methyl 2-hydroxy-3,3-dimethylbutanoate
- Ethyl 2-hydroxy-3,3-dimethylbutanoate
Uniqueness
®-tert-Butyl 2-hydroxy-3,3-dimethylbutanoate is unique due to its tert-butyl ester group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
Molecular Formula |
C10H20O3 |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
tert-butyl 2-hydroxy-3,3-dimethylbutanoate |
InChI |
InChI=1S/C10H20O3/c1-9(2,3)7(11)8(12)13-10(4,5)6/h7,11H,1-6H3 |
InChI Key |
NNWZGNXLIXQVTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14786766.png)
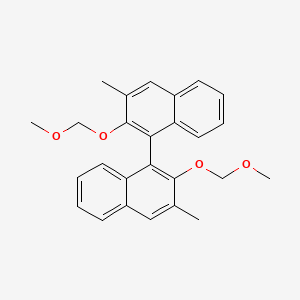

![(1R,2R,4R,8S,9S,12R,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B14786783.png)
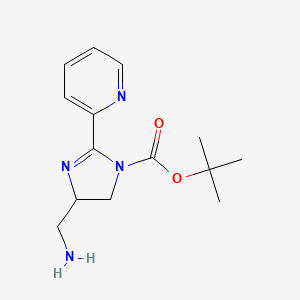
![1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol](/img/structure/B14786798.png)
![2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14786800.png)
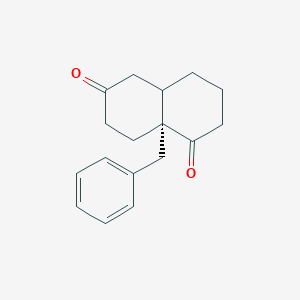
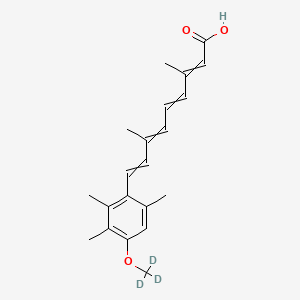
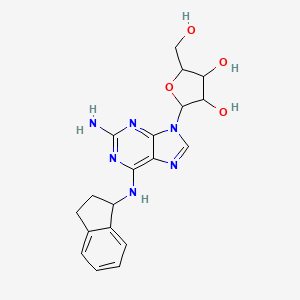
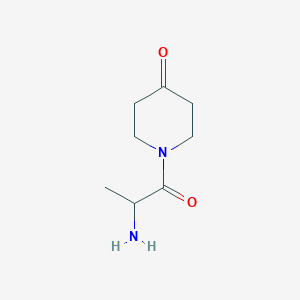
![N-(Thiazolo[4,5-c]pyridin-2-yl)hydroxylamine](/img/structure/B14786826.png)
![Cyclohexylmethyl ((6aS)-6a-methyl-3,4,6a,7,8,9,9a,9b,10,11-decahydroindeno[5,4-f]isochromen-7-yl) carbonate](/img/structure/B14786833.png)
